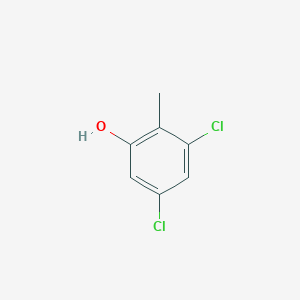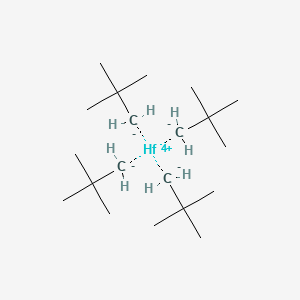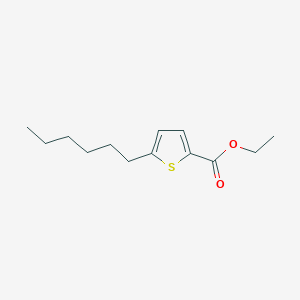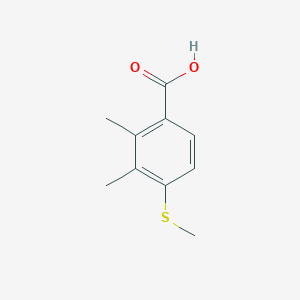
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene, also known as trifluoromethoxybenzene or TMB, is a chemical compound composed of a benzene ring with two chlorine atoms and three fluorine atoms attached. It is a colorless liquid with a sweet, chloroform-like odor and is soluble in organic solvents. TMB is used in organic synthesis, chemical research, and as a reagent in various scientific experiments. It has been found to possess a variety of biochemical and physiological effects, which are discussed in detail below.
Scientific Research Applications
TMB is used in a variety of scientific applications, including organic synthesis and chemical research. It is often used as a reagent in chemical reactions, such as the synthesis of pharmaceuticals and other organic compounds. Additionally, it is used as a catalyst in the synthesis of polymers, and as a solvent in the production of dyes and pigments.
Mechanism of Action
TMB is believed to act as a Lewis acid, which is a type of chemical compound that can accept an electron pair from a Lewis base. This allows it to form a coordinate covalent bond with the Lewis base, which can then be used to facilitate a variety of chemical reactions.
Biochemical and Physiological Effects
TMB has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it has been found to cause an increase in the production of certain hormones, such as cortisol and adrenaline.
Advantages and Limitations for Lab Experiments
TMB has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is non-toxic and non-flammable, making it safe to handle and store. Additionally, it is highly soluble in organic solvents, making it easy to use in a variety of reactions.
The main limitation of TMB is that it is not very stable when exposed to light or oxygen. Additionally, it can react with certain compounds, such as acids and bases, which can limit its usefulness in certain experiments.
Future Directions
Due to its biochemical and physiological effects, TMB has the potential to be used in the development of new drugs and treatments. Additionally, it could be used to develop new catalysts for organic synthesis, and as a reagent in the production of polymers and dyes. Additionally, it could be used to study the effects of Lewis acids on chemical reactions, and to explore new methods of synthesizing pharmaceuticals and other organic compounds. Finally, further research could be done to explore the potential of TMB as a therapeutic agent, and to further study its biochemical and physiological effects.
Synthesis Methods
TMB is produced through a process of nucleophilic substitution, where a halogen atom is replaced by a nucleophile. The most common method of producing TMB is by reacting 1,1-dichloro-2,2,2-trifluoroethane (also known as Freon-113) with a strong base, such as sodium hydroxide, in an aqueous solution. This reaction produces a solution of TMB and sodium chloride, which can then be separated through distillation.
properties
IUPAC Name |
(1,1-dichloro-2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-7(10,8(11,12)13)14-6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNSEJMNYYBNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)(F)F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)
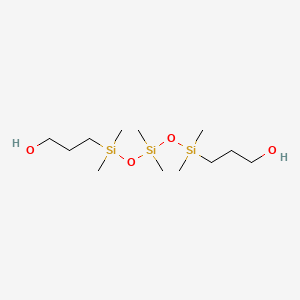
![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)
